Methyl 4-(trifluoromethyl)piperidine-2-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

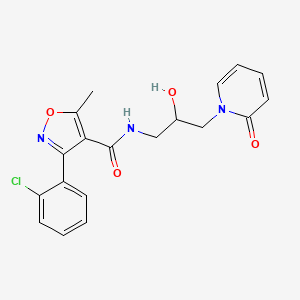

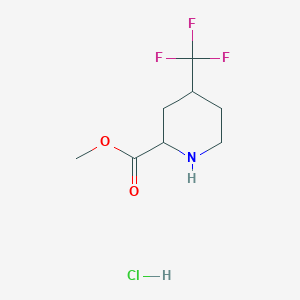

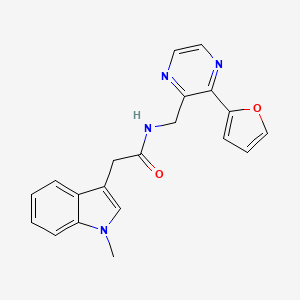

“Methyl 4-(trifluoromethyl)piperidine-2-carboxylate;hydrochloride” is a chemical compound with the IUPAC name “methyl 4-(trifluoromethyl)piperidine-2-carboxylate hydrochloride”. It has a molecular weight of 247.64 . This compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H12F3NO2.ClH/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H . This indicates the presence of a piperidine ring with a trifluoromethyl group attached, along with a carboxylate group esterified with a methyl group. Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 247.64 .Scientific Research Applications

Crystal and Molecular Structure

Research has delved into the crystal and molecular structure of related compounds, providing insights into their chemical behavior and interaction patterns. For example, the study of 4-Piperidinecarboxylic acid hydrochloride showcased its crystal structure, revealing the protonated piperidine ring's chair conformation and its interactions through hydrogen bonds, providing foundational knowledge for understanding similar compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis Methodologies

Innovative synthetic methods have been developed for creating compounds with structural similarities, highlighting the versatility of these chemical frameworks in research and drug development. The "5 + 1 Protic Acid Assisted Aza-Pummerer Approach" for synthesizing 4-Chloropiperidines from Homoallylic Amines exemplifies the advancement in chemical synthesis techniques, offering a green alternative for piperidine formation and demonstrating broad applicability across aromatic and aliphatic amines (Ebule, Mudshinge, Nantz, Mashuta, Hammond, & Xu, 2019).

Potential Therapeutic Applications

The research on derivatives of Piperidinedione and its applications in synthesizing natural products and compounds with pharmacological interest showcases the relevance of such structures in developing therapeutic agents. The structural determinations and reactivity studies of these derivatives pave the way for their use in creating antiepileptic, herbicidal agents, and treatments for liver disorders, demonstrating the compound's potential in drug discovery and development (Ibenmoussa, Chavignon, Teulade, Viols, Debouzy, Chapat, & Gueiffier, 1998).

Carbon Dioxide Absorption

The study on the reaction between CO2 and functionalized piperidines, including those with methyl-, hydroxyl-, and hydroxyalkyl substituents, highlights the compound's utility in environmental applications. This research assesses the structural variations on CO2 absorption, contributing to the development of efficient CO2 capture technologies (Robinson, McCluskey, & Attalla, 2011).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

methyl 4-(trifluoromethyl)piperidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2.ClH/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXWITUNYSGRJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2734411.png)

![N1,N1-diethyl-N2-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)ethane-1,2-diamine](/img/structure/B2734412.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2734415.png)

![2-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2734417.png)

![4-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2734422.png)

![11-Methyl-8-(2-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2734423.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2734429.png)